molecular formula C19H20N4O2 B11394754 N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11394754
M. Wt: 336.4 g/mol
InChI Key: FWFSPTAOBGWQJP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Addition of the 4-ethylphenyl Group: The 4-ethylphenyl group is added via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

    Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4-ethylphenyl)amino]acetamide
  • N-benzyl-2-[N-(4-ethylphenyl)benzenesulfonamido]-N-methylacetamide
  • N-benzyl-2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)acetamide

Uniqueness

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, benzyl group, and hydroxymethyl group contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-2-14-8-10-16(11-9-14)23-21-17(13-24)18(22-23)19(25)20-12-15-6-4-3-5-7-15/h3-11,24H,2,12-13H2,1H3,(H,20,25)

InChI Key

FWFSPTAOBGWQJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3)CO

Origin of Product

United States

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